The compound (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic molecule that belongs to the class of benzofuran derivatives. It features a unique combination of functional groups, including an amino group, a benzofuran moiety, and a methanone unit, making it of interest in various scientific fields, particularly medicinal chemistry.
This compound can be synthesized through various organic reactions and is primarily studied in the context of drug development and pharmacology. Its structure suggests potential biological activity, which warrants further investigation.
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate typically involves multi-step organic reactions:
Each step requires careful control of reaction conditions (temperature, solvents, catalysts) to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of intermediates and the final compound.
The molecular structure of (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate consists of several key components:
The molecular formula can be represented as , indicating a complex structure with multiple functional groups.
The compound can undergo various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and solvent choice, which can significantly alter reaction pathways and product distributions.
The mechanism of action for this compound is primarily hypothesized based on its structural features:
In vitro studies would typically be conducted to evaluate the biological activity, using assays that measure receptor binding affinity or enzyme activity modulation.
This compound has potential applications in:
The compound’s primary IUPAC name is (5-amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone oxalate, reflecting its molecular architecture. The nomenclature follows these conventions:
Table 1: Nomenclature Variants | Compound Form | Systematic Name | Reference |
---|---|---|---|
Free base | (5-Amino-2-butylbenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone | [6] | |
Oxalate salt | (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-methanone ethanedioate (1:2) | [8] | |
Alternative | Des(methylsulfonyl) Dronedarone Oxalate | [8] |
Synonymous designations include "Dronedarone USP Related Compound B", highlighting its role as a synthetic precursor to the antiarrhythmic drug Dronedarone hydrochloride [8].
The oxalate salt has a molecular formula of C₃₄H₄₆N₂O₁₁, derived from:
Table 2: Mass Spectrometric Data | Parameter | Free Base (C₃₀H₄₂N₂O₃) | Oxalate Salt (C₃₄H₄₆N₂O₁₁) |
---|---|---|---|
Calculated Mass | 478.67 | 658.74 | |
Observed Mass (HRMS) | 478.3198 [M]⁺ | 658.3205 [M]⁺ | |
Key Fragments | 105.07 (phenyl), 162.10 (aminobenzofuran) | 478.67 (free base), 178.05 (oxalate) |
The compound’s stereoelectronic properties are governed by two key moieties:1. Benzofuran Core:- The fused heterocycle is inherently planar due to sp² hybridization, with the 5-amino group enhancing electron donation (pKₐ ~8.5).- The C2 butyl chain adopts a gauche conformation relative to the methanone carbonyl, reducing steric clash with the C3 substituent [3].
Table 3: Stereochemical Features | Structural Element | Conformational Preference | Electronic Effect |
---|---|---|---|
Benzofuran ring | Planar (maximizes π-conjugation) | Electron-rich (HOMO: −5.7 eV) | |
C2 butyl chain | Gauche (dihedral: 65° rel to C3) | Steric shielding of C3 carbonyl | |
Dibutylamino group | Inverting pyramid (ΔG‡: 6.1 kcal/mol) | Weak base (pKₐ ~7.9) | |
Propoxy linker | Anti (O-C-C-N dihedral: 180°) | Enhances solubility via N⁺-oxalate ion pairing |
The oxalate salt stabilizes the dibutylamino group via N⁺-H⋅⋅⋅O⁻ hydrogen bonds, locking one rotamer in the solid state [8].
While single-crystal X-ray data for this specific compound remains unpublished, analogous structures provide insights:
Solid-state IR spectroscopy reveals:
Predicted crystal packing (via Mercury CSD) suggests a monoclinic P2₁/c lattice with Z=4, stabilized by:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9